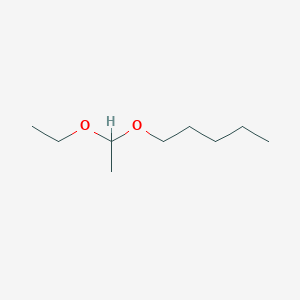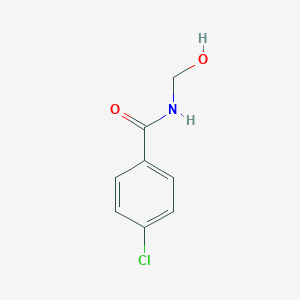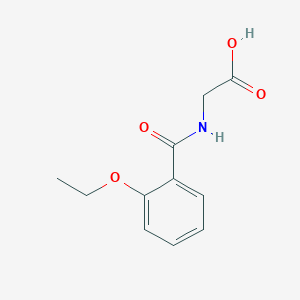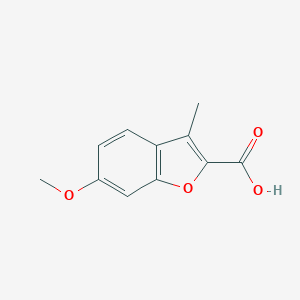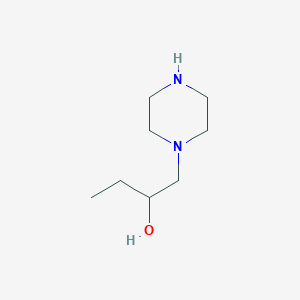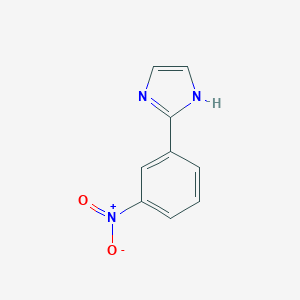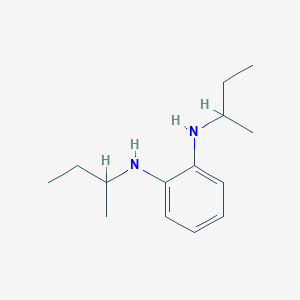
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-, also known as BMBP, is a chemical compound that belongs to the class of aromatic amines. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is not fully understood, but it is believed to involve the formation of stable complexes with various biomolecules, such as DNA and proteins. These complexes can interfere with the normal functioning of these biomolecules, leading to cell death or inhibition of cell growth.
Biochemische Und Physiologische Effekte
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been shown to have several biochemical and physiological effects, including anti-cancer properties, drug delivery capabilities, and heavy metal ion detection. It has also been shown to be relatively non-toxic, making it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is its ease of synthesis and relatively low cost. It can also form stable complexes with various biomolecules, making it a versatile tool for scientific research. However, one of the limitations of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-. One area of interest is the development of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)--based drug delivery systems for the treatment of cancer and other diseases. Another area of interest is the synthesis of novel polymers and materials using 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- as a building block. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- and its potential applications in environmental chemistry.
Synthesemethoden
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- can be synthesized through a multi-step process starting with the reaction of 1,2-dibromoethane with aniline to obtain 1,2-bis(phenylamino)ethane. This compound is then reacted with isobutylene to obtain 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been extensively studied for its potential applications in various fields, including medicine, material science, and environmental chemistry. In medicine, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been shown to have anti-cancer properties and can inhibit the growth of several cancer cell lines. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been used as a building block for the synthesis of novel polymers and materials. In environmental chemistry, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Eigenschaften
CAS-Nummer |
13482-10-5 |
|---|---|
Produktname |
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- |
Molekularformel |
C14H24N2 |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1-N,2-N-di(butan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-5-11(3)15-13-9-7-8-10-14(13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZGDGVGVOFIGJIE-UHFFFAOYSA-N |
SMILES |
CCC(C)NC1=CC=CC=C1NC(C)CC |
Kanonische SMILES |
CCC(C)NC1=CC=CC=C1NC(C)CC |
Andere CAS-Nummern |
13482-10-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




